molecular formula C12H12FN3O2 B2425477 ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1204897-51-7

ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2425477
CAS RN: 1204897-51-7
M. Wt: 249.245
InChI Key: KLEMWPURPNVNFK-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate” is likely to be an organic compound containing a triazole ring, a fluorobenzyl group, and an ethyl carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an ethyl carboxylate with a 1H-1,2,3-triazole that has been functionalized with a 3-fluorobenzyl group. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a 3-fluorobenzyl group, and an ethyl carboxylate group. The fluorine atom in the fluorobenzyl group is likely to be an important site of reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the triazole ring, the fluorobenzyl group, and the ethyl carboxylate group. The triazole ring is a heterocycle that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific chemical structure. For example, the presence of the fluorine atom could influence the compound’s polarity, boiling point, and other physical properties .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Ethyl 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate and its derivatives exhibit intriguing π-hole tetrel bonding interactions. These interactions, crucial in self-assembled dimers, have been analyzed through various methods like Hirshfeld surface analysis, DFT calculations, and Bader's theory. Such analyses are pivotal in understanding the nucleophilic/electrophilic nature of groups and how they affect interaction energy in tetrel bonds (Ahmed et al., 2020).

Synthesis and Ring-Chain Tautomerism

In scientific research, the synthesis of related compounds, like the first representative of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series, has been achieved. This synthesis leads to compounds where the free acid form predominates in solution under its cyclic tautomer. Such research provides essential insights into ring-chain tautomerism phenomena (Pokhodylo & Obushak, 2022).

Antioxidant Activities

This compound derivatives have been synthesized and evaluated for their antioxidant activities. The Cu(I)-catalysed azide-alkyne cycloaddition reaction is utilized in generating these compounds. This study opens avenues for the development of new antioxidant agents, showcasing the potential medicinal applications of these compounds (DA Cunha Lima et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its specific chemical structure and the presence of the triazole, fluorobenzyl, and ethyl carboxylate groups .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for research on this compound would likely depend on its specific chemical and biological properties. Given the presence of the triazole ring and the fluorobenzyl group, this compound could have potential applications in medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 1-[(3-fluorophenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-4-3-5-10(13)6-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEMWPURPNVNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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